5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine
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Description
Molecular Structure Analysis
The molecular structure of ‘5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine’ is complex, with a molecular formula of C17H21BrN6. It contains a pyrimidine ring, which is found in many natural products and plays an important role in the field of drugs, agricultural chemicals, and many biological processes .Scientific Research Applications
Nucleophilic Substitution Reactions
Brominated heterocyclic compounds, including those related to the query compound, are involved in nucleophilic substitution reactions. These reactions lead to the formation of a range of substituted derivatives, highlighting the chemical's versatility in synthesizing diverse heterocyclic systems. For instance, nucleophilic substitution of 5-bromotriazoloisoquinoline and 7-bromo-3-methyltriazolopyridine proceeds readily, giving rise to various substituted derivatives (Abarca et al., 1988).
Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of pyrimidine-annulated heterocycles and related structures, demonstrating its application in creating complex molecular architectures. For example, pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones have been synthesized from related brominated pyrimidine derivatives through intramolecular addition reactions (Majumdar & Mukhopadhyay, 2003).
Formation of "Masked" Compounds
Compounds similar to the query compound serve as "masked" precursors in the synthesis of heterocyclic systems, illustrating their role in strategic synthetic pathways. For example, "masked" α-bromo-α'-hydroxy ketones have been used in the synthesis of various heterocyclic systems, showing the compound's potential in facilitating complex chemical transformations (Bogolyubov et al., 2004).
Anticancer and Vasodilation Properties
Research into compounds structurally related to the query chemical has unveiled potential anticancer and vasodilation properties. This indicates the compound's prospective applications in medicinal chemistry and pharmacology, such as the synthesis of new 3-pyridinecarboxylates with potential vasodilation properties (Girgis et al., 2008).
Antibacterial Activity
The structural framework of the compound underlines its utility in synthesizing derivatives with antibacterial activity. Novel derivatives based on the pyrimidine scaffold have shown potential in antibacterial applications, underscoring the compound's relevance in discovering new antimicrobial agents (Afrough et al., 2019).
properties
IUPAC Name |
5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN6/c18-12-9-19-17(20-10-12)23-13-5-7-24(8-6-13)16-14-3-1-2-4-15(14)21-11-22-16/h9-11,13H,1-8H2,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEDWSNUBNHBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=C(C=N4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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